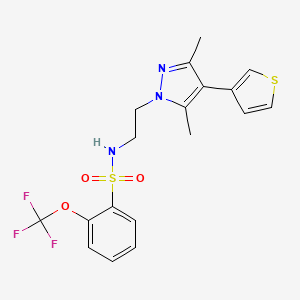![molecular formula C14H25N3O2 B2969771 1-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-4-methylpiperazine CAS No. 2034520-54-0](/img/structure/B2969771.png)
1-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-methylpiperazin-1-yl)methanone” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a cyclopropylmethoxy group and a 4-methylpiperazin-1-yl group .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-methylpiperazin-1-yl)methanone” is not explicitly mentioned in the available literature.Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a cyclopropylmethoxy group, and a 4-methylpiperazin-1-yl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Applications De Recherche Scientifique
Antimicrobial Activity
Compounds with structural features similar to "(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-methylpiperazin-1-yl)methanone" have been synthesized and evaluated for their antimicrobial activities. For instance, a study on the synthesis and antimicrobial activity of new pyridine derivatives, including amide derivatives of 2-[N-(substituted benzothiazolyl)amino]pyridin-3-yl(4-(2-hydroxyethyl)piperazin-1-yl)methanones, demonstrated variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). This suggests potential antimicrobial research applications for similar compounds.
Crystal and Molecular Structure Analysis
The crystal and molecular structure of related compounds has been a subject of investigation, providing insights into their potential applications in material science and drug design. For example, the crystal and molecular structure analysis of related pyridine derivatives revealed specific intermolecular hydrogen bonds, which could influence the compound's physical properties and interactions (Lakshminarayana et al., 2009).
Neurogenic and Cognitive Effects
Research on compounds structurally related to "(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-methylpiperazin-1-yl)methanone" has explored their neurogenic effects and potential applications in treating cognitive disorders. NSI-189, a compound with a benzylpiperazine moiety, has shown promise in enhancing synaptic plasticity and reversing cognitive and motor function impairments in mouse models, suggesting possible applications in neurological research and therapy (Liu et al., 2019).
Synthesis and Characterization
The synthesis and characterization of compounds within this chemical class, including their molecular docking studies, have been essential for understanding their potential biological activities and applications in drug discovery. For instance, the synthesis of water-soluble fulleropyrrolidines bearing biologically active arylpiperazines has been reported, with preliminary biological tests revealing moderate activity in vitro (Illescas et al., 2003).
Propriétés
IUPAC Name |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2/c1-15-6-8-16(9-7-15)14(18)17-5-4-13(10-17)19-11-12-2-3-12/h12-13H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWLDZHFOJFQDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CCC(C2)OCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

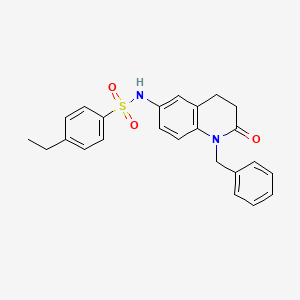
![methyl 4-[4-hydroxy-5-oxo-2-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrole-3-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2969694.png)
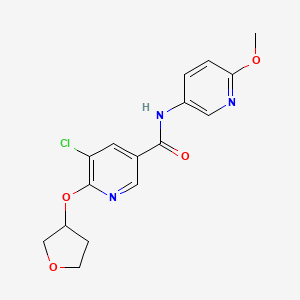
![5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2969696.png)
![[1-(4-Chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2969697.png)
![N,N-dimethyl-4-{[(2-phenyl-1,3-thiazol-4-yl)formamido]methyl}piperidine-1-carboxamide](/img/structure/B2969700.png)
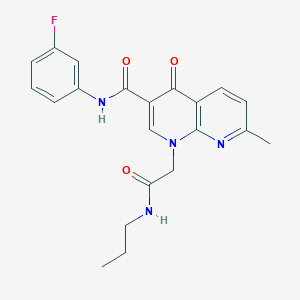
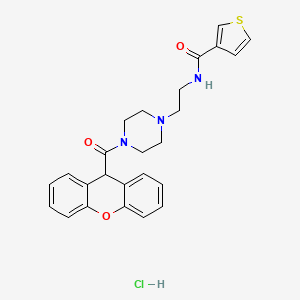
![7,8-difluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2969705.png)
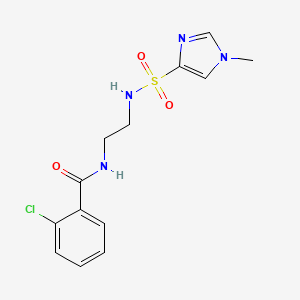
![2-chloro-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2969708.png)
![1-(2-Cyanoethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-methylurea](/img/structure/B2969710.png)
